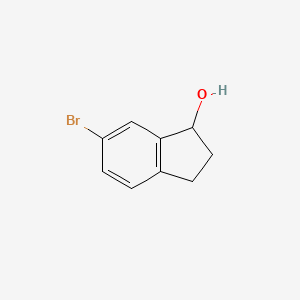

6-bromo-2,3-dihydro-1H-inden-1-ol

Descripción

Significance of Indane Derivatives in Chemical Synthesis and Biological Sciences

The indane nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. guidechem.com Its derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, neuroprotective, and anticancer properties. guidechem.com Notable examples of drugs featuring the indane structure include Indinavir, an HIV protease inhibitor, and Donepezil, used in the treatment of Alzheimer's disease. The therapeutic potential of this class of compounds has spurred ongoing research into new indanone and indanol intermediates as foundational building blocks for novel drug candidates. mdpi.com

The versatility of the indane framework allows for extensive functionalization on both the aromatic and aliphatic rings. This adaptability enables chemists to fine-tune the steric and electronic properties of the molecule, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery. rsc.org Indanols and their oxidized counterparts, indanones, are particularly valuable intermediates, serving as precursors for a wide array of more complex molecules. mdpi.com They have been instrumental in the synthesis of compounds targeting conditions ranging from diabetes to serotonin (B10506) receptor modulation. mdpi.com

Overview of Chiral Indanols as Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one stereoisomer of a chiral molecule, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological effects. chiralpedia.com Chiral indanols are highly valuable synthons, or building blocks, in this field. guidechem.com The presence of a stereocenter at the hydroxyl-bearing carbon of the cyclopentane (B165970) ring makes them ideal starting points for constructing enantiomerically pure compounds.

The use of a chiral building block, often derived from a "chiral pool" of naturally occurring enantiopure substances, is a key strategy in asymmetric synthesis. nih.gov By starting with a molecule of known chirality, such as a specific enantiomer of an indanol, chemists can introduce new chiral centers with a high degree of stereochemical control. This approach, known as asymmetric induction, leverages the existing chirality of the starting material to influence the stereochemical outcome of subsequent reactions. youtube.com This method is often more efficient than separating a racemic mixture and is crucial for producing single-enantiomer drugs. chiralpedia.comnih.gov

The compound 6-bromo-2,3-dihydro-1H-inden-1-ol possesses specific structural features that make it a particularly useful and versatile building block. Its molecular structure consists of the indanol core with two key functional groups: a hydroxyl (-OH) group at the 1-position of the dihydroindene ring and a bromine (-Br) atom at the 6-position of the aromatic ring. nih.gov

The hydroxyl group is located at a chiral center, meaning the compound can exist as two different enantiomers. This feature is central to its application in asymmetric synthesis. The hydroxyl group itself is a versatile functional handle; it can be oxidized to a ketone (forming a 6-bromo-1-indanone), esterified, or used as a directing group in various chemical transformations.

The bromine atom on the aromatic ring is another critical feature. Bromination is a fundamental transformation in organic synthesis, and the resulting organobromine compounds are highly valuable intermediates. nih.govyoutube.com The bromine atom in this compound can be readily substituted or participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This allows for the straightforward introduction of diverse substituents, including alkyl, aryl, and alkynyl groups, onto the aromatic portion of the molecule, enabling the rapid generation of a library of complex derivatives for screening in drug discovery programs. rsc.org

Historical Context of Brominated Indanols in Synthetic Methodologies

The use of brominated compounds has a long history in organic synthesis. While molecular bromine has been a traditional brominating agent, its hazardous nature has led to the development and adoption of safer and more selective reagents over the past several decades. nih.gov Agents like N-bromosuccinimide (NBS) have become standard for allylic and benzylic brominations, which are key steps in the synthesis of many indane derivatives. youtube.com For instance, the bromination of an indene (B144670) at the allylic position can be a precursor step to introducing a hydroxyl group to form an indanol.

Historically, the synthesis of functionalized indanols often begins with the corresponding indanone. The reduction of a brominated indanone, such as 6-bromo-1-indanone, provides a direct route to this compound. Early synthetic methods focused on creating these fundamental building blocks. More contemporary synthetic strategies focus on the chemoselective manipulation of these functionalized indanols. For example, modern methodologies allow for the selective reduction of other functional groups on a molecule while preserving the ketone of an indanone, or vice-versa, showcasing the high level of control achievable in modern organic synthesis. mdpi.com The strategic placement of a bromine atom on the indanol scaffold provides a reliable chemical handle for subsequent elaboration, a strategy that continues to be a cornerstone of synthetic methodologies aimed at producing complex, biologically active molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVPKKRFBPLRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373053 | |

| Record name | 6-bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75476-86-7 | |

| Record name | 6-bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 6 Bromo 2,3 Dihydro 1h Inden 1 Ol

Transformations Involving the Hydroxyl Group

The secondary alcohol group on the five-membered ring is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of 6-bromo-2,3-dihydro-1H-inden-1-ol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or through other methods like reaction with alkenes in the presence of an acid catalyst. These reactions are fundamental for installing a variety of functional groups and protecting the hydroxyl moiety during subsequent transformations.

Oxidation Reactions and Pathway Analysis

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-1-one (also known as 6-bromo-1-indanone). This transformation is a common and crucial step in the synthesis of many pharmaceutical intermediates. While specific literature detailing the oxidation of this particular substrate is sparse, the reverse reaction—the reduction of 6-bromo-1-indanone to this compound—is well-documented in patent literature, typically employing reducing agents like sodium borohydride in an alcoholic solvent. wikipedia.org

This indicates that the oxidation is a highly feasible pathway. A variety of modern, mild oxidizing agents can be employed to achieve this conversion efficiently and with high selectivity, avoiding harsh conditions that might affect the bromine atom or the aromatic ring. Common reagents for the oxidation of secondary alcohols to ketones include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for Swern oxidation. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

| Reagent | Typical Solvent(s) | Key Features |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Mild, selective oxidation of 1° alcohols to aldehydes and 2° alcohols to ketones. organic-chemistry.orgmasterorganicchemistry.comorganicchemistrytutor.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Neutral pH, room temperature, high yields, and tolerance of sensitive functional groups. wikipedia.orgwikipedia.org |

Nucleophilic Substitution Reactions and Stereochemical Inversion

The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution. A particularly powerful method for achieving this with concomitant inversion of stereochemistry is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the conversion of a chiral secondary alcohol into a variety of other functional groups with predictable stereochemical outcomes.

Given the synthesis of enantiopure (R)-6-bromo-2,3-dihydro-1H-inden-1-ol has been reported, the Mitsunobu reaction represents a strategic approach to access the corresponding (S)-enantiomer derivatives. researchgate.net The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol is activated by the reagents, and a nucleophile (H-Nu) can then displace the activated hydroxyl group, resulting in an inversion of the stereocenter at the C-1 position.

General Scheme of a Mitsunobu Reaction:

R-OH + H-Nu + PPh₃ + DEAD → R-Nu + Ph₃P=O + EtO₂C-NHNH-CO₂Et

This method is compatible with a wide range of nucleophiles, including carboxylic acids (leading to esters), phenols (leading to ethers), and nitrogen nucleophiles like phthalimide (a precursor to primary amines). organic-chemistry.org

Transformations Involving the Bromine Moiety

The bromine atom attached to the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

Applications in Asymmetric Organic Synthesis and Catalysis

6-Bromo-2,3-dihydro-1H-inden-1-ol as a Chiral Building Block

The inherent chirality and functional group handles of this compound make it an excellent starting material for the synthesis of more complex chiral molecules, particularly chiral ligands that are essential for asymmetric catalysis.

Chiral oxazoline (B21484) ligands are a class of "privileged ligands" that have been successfully applied in a vast number of asymmetric transformations. The indane backbone, when incorporated into these ligands, imparts a high degree of rigidity, which is often crucial for achieving high levels of stereocontrol. The synthesis of bromo-functionalized inda(box) ligands (bis(oxazoline) ligands derived from aminoindanol) highlights the utility of brominated indanol precursors. nih.gov

A common strategy begins with a chiral aminoindanol, which is then brominated. For example, carbamate-protected (1R,2S)-aminoindanol can be brominated using N-bromosuccinimide (NBS) to produce a mixture of C5- and C6-halogenated constitutional isomers. nih.gov After separation, these brominated intermediates serve as key building blocks. A subsequent multi-step synthesis can convert the bromo-aminoindanol into bromoinda(box) ligands. nih.gov The bromine atom in the final ligand is not merely a structural component; it serves as a handle for further functionalization through late-stage transition metal-catalyzed cross-coupling reactions, allowing for the fine-tuning of the ligand's steric and electronic properties. nih.gov

The general synthetic pathway to these valuable ligands underscores the importance of brominated indanols as foundational chiral building blocks.

The indane ring system is a core structural motif in numerous natural products and pharmacologically active compounds. researchgate.net Consequently, the development of synthetic methods for the construction and functionalization of this scaffold is of significant interest. This compound and its derivatives play a crucial role in this area, not only as a source of chirality but also as substrates in reactions that build upon the indane framework.

For instance, in the rhodium-catalyzed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes to produce cyclopenta[b]indol-1(4H)-ones, indolyl aldehydes bearing bromo substituents have been shown to be compatible with the reaction conditions, leading to the formation of the desired polycyclic products in good yields. acs.org This demonstrates the utility of bromo-substituted precursors in constructing complex, fused ring systems that incorporate the indane moiety. The bromine atom can be retained in the final product for further synthetic manipulations or can influence the reactivity and selectivity of the cyclization process. The indanone core, which can be accessed from indanols through oxidation, is a key structure in many biologically active compounds. whiterose.ac.uk

Development of Chiral Auxiliaries Derived from Brominated Indanols

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. uwindsor.ca After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The rigid structure of the indane skeleton makes its derivatives excellent candidates for chiral auxiliaries.

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. When a chiral auxiliary is attached to the enolate precursor, the reaction can proceed with high diastereoselectivity. Chiral oxazolidinones, famously developed by Evans, are a prime example of effective chiral auxiliaries for this purpose and are often derived from chiral amino alcohols. uwindsor.cayork.ac.uk

Following this principle, chiral auxiliaries derived from brominated aminoindanols can be employed to control the stereochemistry of enolate alkylations. The auxiliary is first acylated to form an imide, which is then deprotonated to form a chiral enolate. The bulky and rigid indane-based auxiliary blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This results in the formation of one diastereomer in preference to the other.

| Chiral Auxiliary Type | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| Indanol-derived Oxazolidinone | Benzyl bromide | >99:1 | 90 |

| Indanol-derived Oxazolidinone | Allyl iodide | 98:2 | 88 |

| Indanol-derived Oxazolidinone | Ethyl iodide | 95:5 | 85 |

This table presents typical results for diastereoselective alkylations using indanol-derived chiral auxiliaries, demonstrating the high levels of stereocontrol achievable. york.ac.uk

The bromine atom on the aromatic ring of the indanol auxiliary can influence the electronic properties and conformational preferences of the enolate, potentially enhancing the diastereoselectivity. After the alkylation, the auxiliary can be removed through hydrolysis or reduction to yield the enantiomerically enriched carboxylic acid or alcohol, respectively.

The Diels-Alder reaction is a powerful pericyclic reaction for the construction of six-membered rings with the potential to create up to four new stereocenters. nih.gov When a chiral auxiliary is attached to the dienophile, the cycloaddition can proceed with high diastereoselectivity.

Similar to their application in enolate alkylations, N-acyl oxazolidinones derived from brominated aminoindanols serve as excellent chiral auxiliaries in Diels-Alder reactions. acs.orgharvard.edu The α,β-unsaturated imide acts as the dienophile. In the presence of a Lewis acid, the auxiliary and the carbonyl groups chelate to the metal center, creating a rigid and conformationally defined dienophile. The bulky indane group effectively shields one face of the dienophile, directing the approach of the diene to the opposite face.

| Diene | Dienophile Auxiliary | Endo/Exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |

|---|---|---|---|---|

| Cyclopentadiene | Indanol-derived Acrylimide | >99:1 | 99% | 91 |

| Isoprene | Indanol-derived Crotonimide | 95:5 | 94% | 85 |

| 1,3-Butadiene | Indanol-derived Acrylimide | >99:1 | 97% | 89 |

This table illustrates the effectiveness of indanol-derived chiral auxiliaries in controlling the stereochemical outcome of Lewis acid-promoted Diels-Alder reactions. harvard.edu

The predictable and high levels of stereocontrol make this method highly valuable for the synthesis of complex cyclic molecules. The bromine substituent can again be used to fine-tune the reactivity and selectivity of the reaction.

Utilization in the Resolution of Racemic Mixtures of Chiral Carboxylic Acids and Alcohols

The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is another critical application of chiral compounds. libretexts.org Chiral alcohols and carboxylic acids are frequently used as resolving agents.

As a chiral alcohol, this compound can be used to resolve a racemic mixture of a chiral carboxylic acid. The principle involves the esterification of the racemic acid with one enantiomer of the chiral alcohol. This reaction produces a mixture of two diastereomeric esters. Since diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention), they can be separated by conventional methods such as fractional crystallization or chromatography. libretexts.org Once separated, each diastereomeric ester can be hydrolyzed to yield the enantiomerically pure carboxylic acid and the original chiral alcohol, which can be recovered.

Conversely, the corresponding carboxylic acid derivative, 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid, can be used as a chiral resolving agent for racemic alcohols. uni.lu In this case, a mixture of diastereomeric esters is formed from the racemic alcohol and the chiral acid, separated, and then hydrolyzed to afford the resolved alcohol enantiomers. The use of a rigid, chromophoric resolving agent like a brominated indanol derivative can also facilitate the analysis of the diastereomers.

Role in Pharmaceutical Research and Medicinal Chemistry Building Blocks

Precursor to Biologically Active Indane Derivatives.beilstein-journals.org

The unique chemical architecture of 6-bromo-2,3-dihydro-1H-inden-1-ol serves as an ideal starting point for the synthesis of more complex, biologically active indane derivatives. beilstein-journals.org The presence of the bromo substituent and the alcohol functional group allows for a wide range of chemical transformations, leading to diverse molecular libraries for screening and drug development.

The indane framework can be elaborated into various heteroaromatic systems. Research has demonstrated the synthesis of a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. nih.gov These compounds are created through the condensation of a 6-bromo-2-substituted-benzoxazin-4-one, a derivative accessible from the indanol scaffold, with various amine-containing molecules. nih.gov Similarly, the related 6-bromo-1H-indazole core has been used to generate novel 1,2,3-triazole analogues through cycloaddition reactions, highlighting the utility of the bromo-indane skeleton in creating diverse heterocyclic compounds with potential pharmaceutical applications. banglajol.info The broader indeno[1,2-d]thiazole scaffold has also been explored for its therapeutic potential, further underscoring the value of indane-based starting materials in constructing novel heteroaromatics. nih.gov

Derivatives of this compound are instrumental as intermediates in the development of enzyme inhibitors. The corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-1-one, can be synthesized from the indanol and serves as a key precursor. matrix-fine-chemicals.com This indanone structure is a core component in molecules designed to inhibit various enzymes. For example, derivatives of the related 1-indanone (B140024) scaffold have been synthesized and evaluated for their inhibitory activity against cholinesterases (AChE and BuChE) and the self-assembly of amyloid-beta (Aβ), which are key targets in Alzheimer's disease research. beilstein-journals.org While specific DltA enzyme inhibitors from this exact precursor are not prominently detailed, the established pathway to bioactive indanones demonstrates its potential in creating compounds that target enzyme activity. beilstein-journals.orgnih.gov

The indane scaffold is a recognized structural motif in compounds targeting the central nervous system. While various heterocyclic compounds, such as benzimidazoles and fused bicyclic structures, are known to act as allosteric modulators of the GABAA receptor, the direct synthesis of GABAA modulators from this compound is not extensively documented in primary literature. nih.gov However, the versatility of the indane skeleton in producing structurally diverse molecules makes it a candidate for exploration in the design of novel CNS-active agents, including those that may target GABAA receptors.

The bromo-indane framework has made notable contributions to the development of scaffolds with antimicrobial and antiviral properties. A study focused on a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, synthesized from a bromo-indane precursor, identified a compound with potent antiviral activity against the vaccinia virus. nih.gov Specifically, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone showed a minimum inhibitory concentration (MIC) of 1.92 µg/ml against this virus. nih.gov Furthermore, novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole moiety have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains, with several derivatives showing moderate to good inhibitory activity. banglajol.info

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₉BrO | nih.gov |

| Molecular Weight | 213.07 g/mol | nih.gov |

| CAS Number | 75476-86-7 | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChIKey | DXVPKKRFBPLRRN-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Strategies for Incorporating this compound into Complex Pharmacophores

Several synthetic strategies are employed to integrate the this compound scaffold into larger, more complex drug-like molecules. These methods leverage the reactivity of its two key functional groups: the hydroxyl group and the carbon-bromine bond.

Oxidation and Further Derivatization: The secondary alcohol can be oxidized to the corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-1-one. matrix-fine-chemicals.com This ketone is a versatile intermediate for reactions such as condensations and aminations to build more complex structures. beilstein-journals.org

Cycloaddition Reactions: The bromo-indazole derivative, accessible from the indanol scaffold, can undergo a 1,3-dipolar cycloaddition with azide-containing compounds to form triazole rings, effectively linking the indane core to other molecular fragments. banglajol.info

Condensation Reactions: As seen in the synthesis of quinazolinones, the scaffold can be converted into a benzoxazinone (B8607429) intermediate which then undergoes condensation with various nucleophilic amines to create fused heterocyclic systems. nih.gov

Cross-Coupling Reactions: The aryl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods allow for the formation of new carbon-carbon or carbon-nitrogen bonds, attaching diverse aryl, alkyl, or amine groups at the 6-position of the indane ring.

Structure-Activity Relationship Studies of Indanol-Based Drug Candidates

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For drug candidates derived from this compound, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified.

For instance, in studies of related bromo-substituted heterocyclic compounds, researchers have found that the 6-bromo substituent is not always essential for bioactivity. nih.gov A series of analogues can be synthesized where the bromine is replaced with various alkyl groups or other functionalities. nih.gov These new compounds are then evaluated for their binding interactions with their biological targets (e.g., enzymes or receptors) and for their cellular effects. nih.govmdpi.com By correlating the changes in chemical structure with the resulting changes in biological activity, researchers can build a model of the pharmacophore. This allows for the rational design of more potent and selective drug candidates. Positive correlations are often observed between the binding affinities of these candidates to their target proteins and their in vitro activities. nih.gov This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds in drug discovery. frontiersin.orgfrontiersin.org

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-bromo-2,3-dihydro-1H-inden-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's connectivity.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are observed. For instance, ¹H NMR data recorded in CDCl₃ shows a singlet for the aromatic proton at position 7, a doublet of doublets for the aromatic proton at position 5, and a doublet for the aromatic proton at position 4. The benzylic proton at C1 typically appears as a triplet, coupled to the adjacent methylene (B1212753) protons. The protons of the five-membered ring exhibit complex splitting patterns due to their diastereotopic nature, providing valuable information about their spatial arrangement. nih.govchemrxiv.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the stereochemistry and analyzing the conformation of the dihydroindene ring. These experiments establish correlations between protons and carbons, helping to resolve ambiguities in signal assignments and to deduce the relative stereochemistry of the substituents. Variable-temperature NMR (VT-NMR) studies can be employed to investigate conformational dynamics, such as ring puckering, by observing changes in the NMR signals at different temperatures.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | 7.53 | s | - |

| H-5 | 7.37 | dd | 8.0, 1.7 |

| H-4 | 7.11 | d | 8.0 |

| H-1 | 5.22 | d | 5.3 |

| H-2a | 2.99 | ddd | 16.0, 8.5, 4.5 |

| H-2b | 2.81–2.70 | m | - |

Note: Data obtained in CDCl₃ at 400 MHz. Chemical shifts and coupling constants are approximate and may vary depending on the solvent and experimental conditions. nih.govchemrxiv.org

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula (C₉H₉BrO) with a high degree of confidence. nih.gov

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for this compound. The resulting mass spectrum typically shows the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are widely used for this purpose. nih.govsci-hub.se

In chiral HPLC, the separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving the enantiomers of indanol derivatives. nih.govresearchgate.netresearchgate.net The choice of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.govresearchgate.net The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their quantification. youtube.com

Chiral GC can also be employed, particularly for volatile derivatives of the compound. ic.ac.ukresearchgate.net This technique often utilizes capillary columns coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives. researchgate.net The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially. ic.ac.uk

Table 2: Example of Chiral HPLC Separation Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpack IA |

| Mobile Phase | Hexane/Ethanol (7:3) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: These are example conditions and may require optimization for specific applications. nih.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment and Conformational Studies

Optical rotation and circular dichroism (CD) spectroscopy are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules like this compound.

Optical rotation measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α]D, is a characteristic property of a chiral compound. For example, the (S)-enantiomer of a related compound, 6-nitro-2,3-dihydro-1H-inden-1-ol, has a reported specific rotation of +46.1 (c = 0.42, MeOH). While optical rotation can confirm the presence of a single enantiomer, it generally cannot be used to determine the absolute configuration without comparison to a known standard.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum provides information about the three-dimensional structure of the molecule. The sign of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereogenic center. This is often done by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods. CD spectroscopy is also sensitive to conformational changes, making it a valuable tool for studying the conformational dynamics of the five-membered ring. nih.govnih.gov

X-ray Crystallography for Solid-State Structure and Stereochemical Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the chiral center. nih.gov

This technique is considered the "gold standard" for stereochemical assignment because it provides an unambiguous determination of the spatial arrangement of atoms. The crystallographic data can also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.

Gas-Phase Spectroscopy for Conformational Dynamics and Enantiomer-Specific Measurements

Gas-phase spectroscopic techniques, performed on isolated molecules, offer a unique window into the intrinsic properties of this compound, free from solvent or crystal packing effects. Techniques such as microwave spectroscopy can provide highly accurate rotational constants, which are directly related to the molecule's moments of inertia. nih.gov This data can be used to precisely determine the molecular geometry and to distinguish between different conformers.

Recent advancements in gas-phase spectroscopy have enabled enantiomer-specific measurements. rsc.orgresearchgate.net Techniques like microwave three-wave mixing and photoelectron circular dichroism (PECD) can differentiate between enantiomers and even determine the enantiomeric excess of a mixture in the gas phase. rsc.orgharvard.eduresearchgate.net These methods rely on the interaction of the chiral molecule with polarized light or electric fields and provide a sensitive probe of molecular chirality. nih.govharvard.edu Such studies can provide fundamental insights into the conformational landscape and chiral recognition properties of this compound.

Computational and Theoretical Studies on 6 Bromo 2,3 Dihydro 1h Inden 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 6-bromo-2,3-dihydro-1H-inden-1-ol. Methods like Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding information about electron distribution and molecular orbital energies.

The electronic landscape of this compound is significantly influenced by the presence of the electronegative bromine atom and the hydroxyl group. The bromine atom withdraws electron density from the aromatic ring, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The HOMO is typically located on the electron-rich aromatic ring, indicating regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally corresponds to higher reactivity.

Table 1: Computed Electronic Properties of this compound

| Property | Value | Method |

| Molecular Weight | 213.07 g/mol | PubChem 2.2 |

| XLogP3 | 2.2 | PubChem 2.2 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Exact Mass | 211.98368 Da | PubChem 2.2 |

| Monoisotopic Mass | 211.98368 Da | PubChem 2.2 |

| Topological Polar Surface Area | 20.2 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 11 | Cactvs 3.4.8.18 |

| Formal Charge | 0 | PubChem |

| Complexity | 148 | Cactvs 3.4.8.18 |

Note: This data is computationally generated and provided by PubChem. nih.gov

Conformational Analysis and Energy Landscape Mapping

Mapping the conformational energy landscape involves systematically exploring the possible spatial arrangements of the atoms and calculating their corresponding energies. nih.govresearchgate.net This process identifies the low-energy conformers, which are the most likely to be populated at a given temperature, and the energy barriers between them. researchgate.net Such studies can be performed using various computational methods, from molecular mechanics to higher-level quantum chemical calculations. The resulting energy landscape provides a comprehensive picture of the molecule's flexibility and the relative stabilities of its different shapes. nih.govresearchgate.net

Molecular Modeling of Interactions with Catalytic Sites or Biological Receptors

Molecular modeling techniques, such as molecular docking, are used to predict and analyze the interactions of this compound with the active sites of enzymes or the binding pockets of biological receptors. These computational simulations place the molecule in various orientations within the target site and calculate a corresponding binding score, which estimates the strength of the interaction.

The dihydroindene scaffold is a component of various biologically active molecules. The bromine atom and the hydroxyl group of this compound are key features that can participate in specific interactions, such as halogen bonding and hydrogen bonding, with amino acid residues in a protein's active site. Understanding these interactions at a molecular level is crucial for drug design and development, as it can help in the rational design of more potent and selective inhibitors or agonists.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For instance, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predicted values can be compared with experimental NMR spectra to aid in the assignment of signals and the confirmation of the molecular structure. Similarly, infrared (IR) vibrational frequencies can be calculated and compared with experimental IR spectra to identify characteristic vibrational modes of the molecule. Predictions of ultraviolet-visible (UV-Vis) electronic transitions can also be made and correlated with the observed absorption maxima in experimental UV-Vis spectra. The agreement between predicted and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and properties.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. chemistryjournals.netnih.gov Future research will focus on developing more efficient and environmentally benign methods for producing 6-bromo-2,3-dihydro-1H-inden-1-ol and its derivatives. Key areas of exploration include:

Catalytic and Chemoselective Reactions: Moving beyond traditional multi-step syntheses that often generate significant waste, researchers are investigating catalytic processes that offer high atom economy. numberanalytics.com This includes methods for highly chemoselective reactions, such as the reduction of one functional group in the presence of another, which streamlines synthetic pathways. mdpi.com

Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with safer alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.nettotalpharmaceuticaltopics.com For instance, a patented method describes the hydrolysis of a precursor, 1,2-dibromoindane, in the presence of water to continuously manufacture trans-2-bromoindan-1-ol, a related indanol. google.com

Renewable Feedstocks: A long-term goal is to source starting materials from renewable feedstocks, such as biomass, rather than relying on depleting petrochemical sources. numberanalytics.com This aligns with the core principles of green chemistry to create more sustainable life cycles for chemical products. nih.gov

| Synthetic Strategy | Traditional Approach | Emerging Green Approach | Key Advantages |

| Solvent Use | Often relies on volatile and toxic organic solvents. | Employs water, supercritical fluids, or bio-based solvents. chemistryjournals.nettotalpharmaceuticaltopics.com | Reduced environmental impact and improved safety. |

| Efficiency | Multi-step processes with protection/deprotection steps, leading to lower overall yield and high waste. numberanalytics.com | One-pot operations, catalytic reactions, and high atom economy methods. mdpi.comrsc.org | Increased efficiency, less waste, lower cost. |

| Catalysis | Use of stoichiometric and often hazardous reagents. | Employs recoverable and reusable catalysts. numberanalytics.com | Sustainability, cost-effectiveness, waste reduction. |

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

The inherent structure of this compound makes it an attractive scaffold for developing new catalysts and ligands for asymmetric synthesis. The hydroxyl group and the bromine atom can be functionalized to create chiral ligands that can coordinate with metal centers.

Future research directions include:

Development of Anionic Ligands: Creating derivatives that act as anionic ligands, similar to the development of chiral boron-bridged bisoxazolines (borabox ligands), could open new avenues in asymmetric catalysis. organic-chemistry.org These ligands could be used in a variety of metal-catalyzed reactions, including cyclopropanations and enantioselective acylations. organic-chemistry.org

Multifunctional Catalysts: Research into creating multifunctional catalysts where the ligand itself possesses a reactive site is a promising field. For example, palladium complexes with chemically reactive boron ligands have been shown to catalyze tandem reactions. nih.gov Derivatives of this compound could be designed to have similar dual-functionality, acting as both a ligand and a catalyst for sequential, one-pot reactions.

Immobilized Catalysts: To enhance sustainability, derivatives of the indanol can be immobilized on polymer supports. thieme.de These solid-phase catalysts are easily separated from the reaction mixture and can be reused multiple times, which is particularly advantageous for industrial-scale processes and continuous flow systems.

Expansion of Applications in Drug Discovery and Development Through Targeted Functionalization

The indanone and indanol structural motifs are common in molecules with diverse medicinal potential, including treatments for diabetes, serotonin (B10506) receptor probes, and antiviral drugs. mdpi.com The this compound scaffold is a valuable intermediate for diversifying drug candidates. mdpi.com

Emerging opportunities in this area involve:

Targeted C-H Functionalization: As a modern synthesis technology, C-H functionalization allows for the direct modification of carbon-hydrogen bonds. mdpi.com Applying these techniques to the indanol scaffold can lead to the efficient and economical synthesis of novel drug candidates with desired pharmacological properties. mdpi.com

Scaffold for Bioactive Compounds: The bromine atom serves as a crucial handle for introducing a wide range of chemical moieties via cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships. Research has already demonstrated the synthesis of novel 1,2,3-triazole analogues tethered to a related 6-bromo-1H-indazole scaffold, which have shown antimicrobial efficacy. researchgate.netbanglajol.info Similar strategies can be applied to the 6-bromoindanol core to create libraries of compounds for screening against various therapeutic targets, including cancer and infectious diseases. tethyschemical.com

Anticancer and Antimicrobial Agents: Brominated compounds, such as bromoindoles, are known to be useful in the manufacturing of anticancer and antimicrobial pharmaceuticals. ascensusspecialties.com The 6-bromoindanol scaffold is a prime candidate for developing new agents in these therapeutic areas.

Advanced Materials Science Applications Utilizing Brominated Indanol Scaffolds

The unique chemical properties of this compound make it a promising building block for advanced materials. Scaffold-based materials are sought after for their porous structures and high surface area, which are beneficial in tissue engineering and biomedical sensing. nih.gov

Future research can focus on:

Polymer Synthesis: The bromine and hydroxyl functional groups can be used as points for polymerization. The bromine atom can participate in cross-coupling polymerization reactions, while the alcohol can be converted into other functional groups suitable for polymerization, such as esters or ethers. This could lead to the creation of novel polymers with specific thermal, optical, or mechanical properties.

Biomedical Scaffolds: The three-dimensional structure of the indanol can be incorporated into larger macromolecular structures to create scaffolds for cell adhesion and growth or for the controlled release of drugs. nih.gov

Functional Materials for Sensing: By functionalizing the scaffold, it could be used to create materials capable of the real-time specific recognition of molecular targets. nih.gov For example, attaching specific binding groups to the indanol core could produce a material that changes its optical or electronic properties upon binding to a particular biomolecule, forming the basis of a biomedical sensor.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. nih.govyoutube.com The integration of this compound chemistry with these modern platforms is a significant emerging opportunity.

Key areas for development include:

Automated Multi-Step Synthesis: Flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process without manual intervention. nih.gov This is particularly useful for synthesizing complex derivatives of this compound, reducing production time and cost.

Enhanced Safety and Efficiency: Reactions involving hazardous reagents or unstable intermediates can be performed more safely in the small, controlled environment of a flow reactor. youtube.com The superior heat and mass transfer in flow systems can also lead to higher yields and shorter reaction times. nih.gov

Integration with AI and Machine Learning: The future of chemical synthesis lies in combining automated flow platforms with artificial intelligence. nih.govchimia.ch Machine learning algorithms can be used to optimize reaction conditions in real-time, accelerating the discovery and development of new synthetic routes and novel molecules derived from the 6-bromoindanol scaffold. youtube.com These automated systems can design, execute, and analyze experiments with minimal human oversight, revolutionizing the pace of chemical research. chimia.ch

| Feature | Batch Chemistry | Flow Chemistry | Advantage for Indanol Synthesis |

| Safety | Large volumes of potentially hazardous materials. | Small reaction volumes minimize risk. youtube.com | Safer handling of bromination and other energetic reactions. |

| Control | Difficult to control temperature and mixing in large vessels. | Precise control over temperature, pressure, and mixing. nih.gov | Higher selectivity and yield in functionalization reactions. |

| Scalability | Scaling up is complex and often requires re-optimization. | Scalability is achieved by running the system for longer periods. nih.gov | Seamless transition from laboratory research to industrial production. |

| Automation | Difficult to fully automate multi-step processes. | Easily integrated with pumps, sensors, and software for full automation. thieme.denih.gov | Enables high-throughput screening and optimization of derivative libraries. |

Q & A

Q. What are the recommended methods for synthesizing 6-bromo-2,3-dihydro-1H-inden-1-ol with high enantiomeric purity?

Enzymatic resolution using Burkholderia cepacia lipase is a robust method for isolating enantiomerically pure forms. Racemic mixtures are treated with vinyl acetate in methyl tert-butyl ether (MTBE), with reaction progress monitored via TLC or NMR until ~50% conversion . This approach leverages differential acylation kinetics of enantiomers, yielding (S)- or (R)-enantiomers after separation. For chiral starting materials, asymmetric synthesis via catalytic hydrogenation or chiral auxiliaries may also be employed .

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

- NMR/FT-IR : For structural elucidation (e.g., bromine position, hydroxyl group).

- HPLC/MS : To assess purity and molecular weight (213.08 g/mol) .

- X-ray crystallography : Resolves absolute configuration using programs like SHELXL .

- Thermal analysis : Determines melting/boiling points and stability.

| Property | Value/Descriptor | Reference |

|---|---|---|

| Molecular Formula | C₉H₉BrO | |

| Hydrogen Bond Acceptors | 1 (oxygen) | |

| LogP (iLOGP) | 2.45 | |

| Solubility | Low in water; soluble in DMSO |

Q. What safety protocols are critical when handling this compound?

Adhere to GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. First-aid measures include rinsing eyes with water (15 minutes) and seeking medical attention for ingestion . Store in a cool, dry place away from oxidizers.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for halo-indenols like this compound?

Discrepancies in literature (e.g., (S)- vs. (R)-configurations) require validation via:

- X-ray crystallography : Gold standard for absolute configuration determination using SHELX refinement .

- Enzymatic correlation : Compare kinetic resolution outcomes with known chiral standards .

- Circular Dichroism (CD) : Correlate optical activity with computed spectra for enantiomers.

Q. What strategies optimize the design of this compound analogs for structure-activity relationship (SAR) studies?

- Scaffold modification : Introduce substituents at C4/C5 to modulate steric/electronic effects. For example, fluoro or methyl groups alter enzyme binding .

- Pharmacophore modeling : Use indanol derivatives as tyrosine mimics to enhance selectivity in enzyme inhibition (e.g., aggrecanase inhibitors) .

- Bioisosteric replacement : Replace bromine with chloro or methoxy groups to assess halogen-dependent activity .

Q. How should researchers address conflicting bioactivity data for this compound in different studies?

- Assay standardization : Ensure consistent enzyme concentrations (e.g., CYP450 inhibition assays) and control for solvent effects .

- Meta-analysis : Cross-reference datasets from PubChem, ChEMBL, and enzymatic studies to identify outliers .

- Crystallographic validation : Confirm ligand binding modes in target proteins to reconcile discrepancies .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.